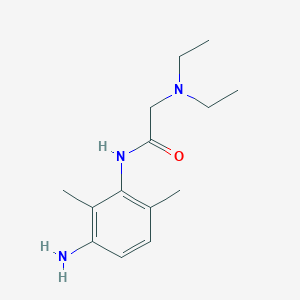

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide

説明

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a dimethylphenyl ring and a diethylamino group attached to an acetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-2,6-dimethylphenol and diethylamine.

Acylation Reaction: The 3-amino-2,6-dimethylphenol undergoes an acylation reaction with chloroacetyl chloride to form N-(3-amino-2,6-dimethylphenyl)-2-chloroacetamide.

Amination Reaction: The N-(3-amino-2,6-dimethylphenyl)-2-chloroacetamide is then reacted with diethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the acylation and amination reactions.

Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

化学反応の分析

Types of Reactions

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The acetamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation Products: Nitro derivatives of the original compound.

Reduction Products: Corresponding amines.

Substitution Products: Various substituted acetamides depending on the electrophile used.

科学的研究の応用

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Biological Research: The compound is used in biological assays to study its effects on various biological pathways.

Industrial Applications: It is used in the synthesis of other chemical compounds and materials.

作用機序

The mechanism of action of N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

Pathways Involved: It may modulate specific signaling pathways, leading to its observed effects.

類似化合物との比較

Similar Compounds

- N-(3-Amino-2,6-dimethylphenyl)-2-(methylamino)acetamide

- N-(3-Amino-2,6-dimethylphenyl)-2-(ethylamino)acetamide

- N-(3-Amino-2,6-dimethylphenyl)-2-(propylamino)acetamide

Uniqueness

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs. The presence of the diethylamino group, in particular, may influence its solubility, reactivity, and interaction with biological targets.

生物活性

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, also known as 3-Amino Lidocaine or NSC34019, is a compound derived from lidocaine, a well-known local anesthetic. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and applications in scientific research.

Target of Action

The primary target of this compound is voltage-gated sodium channels in neuronal membranes. By blocking these channels, the compound inhibits the influx of sodium ions, which is crucial for the generation and conduction of action potentials in neurons.

Mode of Action

As a metabolite of lidocaine, this compound exhibits similar local anesthetic properties. It stabilizes neuronal membranes and prevents ionic fluxes necessary for impulse initiation and conduction. This action results in analgesic effects and can also influence cardiac rhythm .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is well-absorbed when administered parenterally.

- Distribution : It distributes widely throughout body tissues, with higher concentrations in well-perfused organs.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP1A2 and CYP3A4), which may lead to drug interactions.

- Excretion : The metabolites are excreted through urine.

Biochemical Pathways

This compound influences several biochemical pathways:

- Pain Sensation : By inhibiting sodium channels, it modulates pathways involved in pain perception.

- Inflammatory Response : The compound has been shown to suppress inflammatory processes by silencing ectopic discharges in sensory neurons.

Cellular Effects

The compound's interaction with neuronal membranes leads to significant cellular effects:

- Local Anesthesia : It effectively numbs tissues by blocking sensory neuron signaling.

- Neurotransmission Modulation : It alters both inhibitory and excitatory neurotransmission pathways, which can be beneficial in managing pain and arrhythmias.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various biological assays:

- Analgesic Studies : In animal models, the compound showed dose-dependent analgesic effects, with higher doses leading to central nervous system side effects such as tremors and seizures.

- Antiarrhythmic Properties : A study indicated that the compound could be formulated into pharmaceutical compositions for prolonged antiarrhythmic activity, potentially useful for treating cardiac arrhythmias .

- Cancer Research : Although primarily known for its anesthetic properties, ongoing studies are exploring its potential as a therapeutic agent in cancer treatment due to its ability to induce apoptosis in malignant cells .

Data Table

| Property | Description |

|---|---|

| Chemical Formula | C14H22N2O |

| Molecular Weight | 234.34 g/mol |

| Melting Point | 66°C - 69°C |

| Primary Action | Sodium channel blocker |

| Therapeutic Applications | Local anesthesia, antiarrhythmic agent |

特性

IUPAC Name |

N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGRMQFOEGNXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192991 | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39942-50-2 | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039942502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-AMINO-2,6-DIMETHYLPHENYL)-2-(DIETHYLAMINO)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Z6FQ7AUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。